

HPG1860: A Comprehensive Analysis of its Selectivity Profile Against Other Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	HPG1860	
Cat. No.:	B15614967	Get Quote

For Immediate Release

Suzhou, China – December 6, 2025 – This technical guide provides an in-depth analysis of the selectivity profile of **HPG1860**, a novel, non-bile acid Farnesoid X Receptor (FXR) agonist currently in clinical development. This document is intended for researchers, scientists, and drug development professionals interested in the specific binding characteristics of **HPG1860** against a panel of other nuclear receptors.

HPG1860 has been identified as a potent and highly selective full FXR agonist.[1] Its high selectivity is a key attribute, potentially minimizing off-target effects and contributing to a more favorable safety profile in clinical applications. This guide summarizes the quantitative data from selectivity assays, details the experimental methodologies employed, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile of HPG1860

The selectivity of **HPG1860** was evaluated against a panel of 13 other nuclear receptors using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The results, summarized in Table 1, demonstrate that **HPG1860** is highly selective for FXR, showing minimal to no activity against other nuclear receptors at a concentration of 10 μ M.

Nuclear Receptor	% Activation at 10 μM	IC50 (μM)
FXR (Target)	EC50 = 0.016 μM	N/A
LXRα	<10%	>10
LXRβ	<10%	>10
PPARα	<10%	>10
PPARδ	<10%	>10
PPARy	<10%	>10
RXRα	<10%	>10
TRβ	<10%	>10
VDR	<10%	>10
GR	<10%	>10
PR	<10%	>10
AR	<10%	>10
ΕRα	<10%	>10

Table 1: Selectivity profile of HPG1860 against a panel of nuclear receptors. Data derived from supplementary information of Mo, C. et al. J Med Chem 2023, 66(14), 9363-9375.

Experimental Protocols

The following section details the methodology used to determine the selectivity profile of **HPG1860**.

Nuclear Receptor Selectivity Assay

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay was utilized to assess the activity of **HPG1860** against a panel of nuclear receptors.

Principle:

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand (tracer) from the ligand-binding domain (LBD) of a nuclear receptor. The LBD is tagged with Glutathione S-transferase (GST), which is then recognized by a Terbium (Tb)-labeled anti-GST antibody (donor fluorophore). When the fluorescent tracer (acceptor fluorophore) is bound to the LBD, excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.

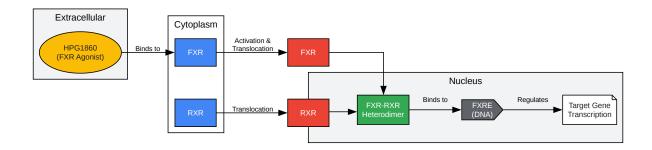
Materials:

- GST-tagged nuclear receptor LBDs (FXR, LXRα, LXRβ, PPARα, PPARδ, PPARγ, RXRα, TRβ, VDR, GR, PR, AR, ERα)
- Terbium-labeled anti-GST antibody
- Fluorescently labeled ligand (tracer) specific for each nuclear receptor
- HPG1860
- Assay buffer
- 384-well microplates

Procedure:

- HPG1860 was serially diluted to various concentrations.
- The test compound dilutions were incubated with the respective GST-tagged nuclear receptor LBD in the assay buffer in 384-well microplates.
- A pre-mixed solution of the Tb-labeled anti-GST antibody and the corresponding fluorescent tracer was added to each well.

- The plates were incubated at room temperature to allow the binding reaction to reach equilibrium.
- The TR-FRET signal was measured using a plate reader capable of time-resolved fluorescence detection, with excitation at approximately 340 nm and emission detection at the wavelengths corresponding to the donor (Terbium) and acceptor (tracer) fluorophores.

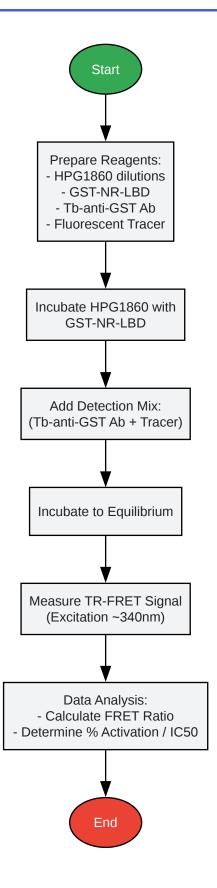

Data Analysis:

The raw fluorescence intensity data was used to calculate the TR-FRET ratio (acceptor emission / donor emission). The percentage of inhibition or activation was determined relative to control wells (containing either a known agonist/antagonist or DMSO). For inhibitory compounds, IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation. For agonists, EC50 values were determined. For the selectivity panel, the percent activation at a fixed concentration (10 μ M) was reported for non-target receptors.

Visualizations

Farnesoid X Receptor (FXR) Signaling Pathway

The following diagram illustrates the canonical signaling pathway of FXR. Upon activation by a ligand such as **HPG1860**, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.


Click to download full resolution via product page

FXR Signaling Pathway Activation by **HPG1860**.

Experimental Workflow for TR-FRET Selectivity Assay

The diagram below outlines the key steps in the TR-FRET based experimental workflow used to determine the selectivity of **HPG1860**.

Click to download full resolution via product page

TR-FRET Assay Workflow for **HPG1860** Selectivity Profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [HPG1860: A Comprehensive Analysis of its Selectivity Profile Against Other Nuclear Receptors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614967#hpg1860-selectivity-profile-against-other-nuclear-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com